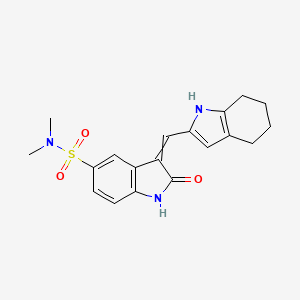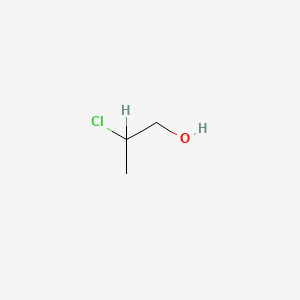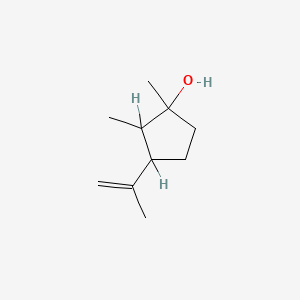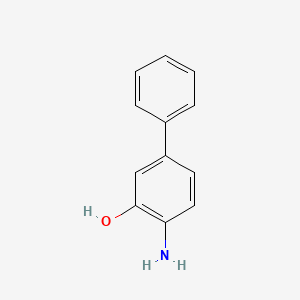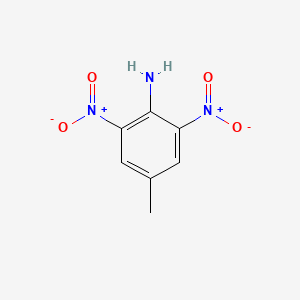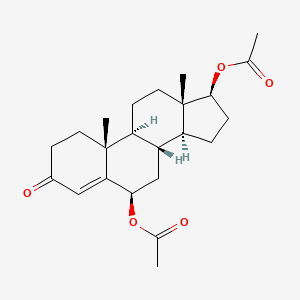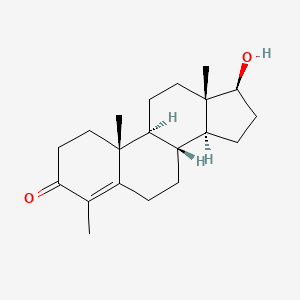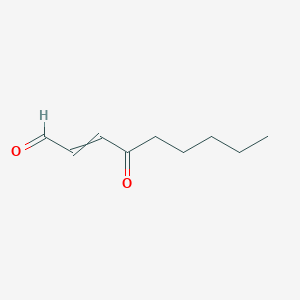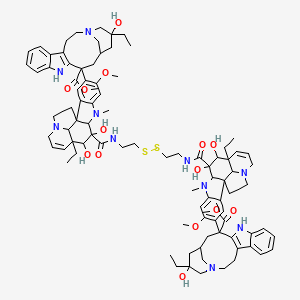
Osmium
Vue d'ensemble
Description
Osmium is a chemical element with the symbol Os and atomic number 76. It is a hard, brittle, bluish-white transition metal in the platinum group that is found as a trace element in alloys, mostly in platinum ores. This compound is the densest naturally occurring element, with a density of 22.59 g/cm3. It has a melting point of 3045 °C and a boiling point of 5027 °C. This compound has many applications in the fields of chemistry, biology, and engineering.
Applications De Recherche Scientifique
Anticancer Drug Candidates and Photodynamic Therapy
Osmium complexes show promise in cancer therapy due to their unique modes of action, including DNA interactions and protein inhibition. Some this compound(II) compounds exhibit advantageous photophysical properties for cell imaging and photodynamic therapy, with features like long-wavelength absorption and near-infrared emission (Zhang & Huang, 2018).
Geochemical and Paleoceanographic Research
This compound isotopes are crucial in understanding ocean anoxia, continental weathering, extraterrestrial impacts, and anthropogenic contamination. Analyzing this compound isotopes in seawater offers insights into these phenomena, though technical challenges exist due to this compound's low concentration and complex behavior in the ocean (Peucker‐Ehrenbrink et al., 2013).
Marine this compound Isotope Record
The marine this compound isotope record is a new tracer in palaeoceanography. Recent studies have improved our understanding of this compound's behavior in surface environments, such as estuaries, and its historical variations in marine 187Os/188Os ratios, extending back to the Mesozoic era (Peucker‐Ehrenbrink & Ravizza, 2000).
Material Science: Incompressibility and High-Pressure Behavior
This compound retains its hexagonal close-packed structure under extreme pressures above 750 gigapascals. Its high incompressibility and unique high-pressure behavior make it an intriguing subject for material science research (Dubrovinsky et al., 2015).
Catalysis and Energy Storage
Small, narrowly dispersed this compound nanoparticles supported on silica demonstrate high activity in hydrogenolysis of alkanes. They also show potential in energy storage applications due to their remarkable electrochemical properties (Low et al., 2013).
Biomedical Applications
This compound(II) compounds have potential in traffic signaling, anti-cancer drugs, and redox flow batteries due to their excellent electrochemical properties. They are categorized as "smart complexes" for their versatile applications in biomedical and energy fields (Nkomo & Mwamba, 2021).
Environmental Impact
Anthropogenic activities have significantly influenced the natural this compound cycle. The rise in this compound accumulation rates in the environment is attributed to increased industrial activities, automotive catalytic converter use, and other human interventions (Rauch et al., 2010).
DNA Methylation Analysis
This compound complexes offer new functionalities for DNA methylation analysis. They can distinguish between methylated and unmethylated cytosines, facilitating the quantification of DNA methylation at specific sites (Tanaka et al., 2007).
Geochemistry and Geochronology
Sensitive methods for this compound determination in natural waters have significant implications in geochemistry and geochronology. The development of such methods aids in the accurate analysis of this compound, essential for understanding various geological processes (Gao et al., 2017).
Noble Metal Nanoparticles in Biomedicine
This compound, as a noble metal, is part of the group of metals used in nanoparticles for diverse biomedical applications. Its unique properties make it valuable in therapeutics, diagnostics, and sensing (Azharuddin et al., 2019).
Mécanisme D'action
Target of Action
Osmium-based complexes have recently attracted significant attention as potential anticancer drugs due to their diverse cytotoxic activities . The primary targets of this compound complexes are believed to be the double bonds of unsaturated lipids . These complexes also interact with DNA, particularly at the N7 site of guanine .
Mode of Action
The this compound complex Os-KP418 undergoes a hydrolysis reaction, substituting a chloride ligand with a water molecule to produce a more reactive aquated species . This aquated species then reacts with the N7 site of guanine . The chemical reactivity of this compound complexes can be finely tuned by the choice of this compound oxidation state, the ligands, and the coordination geometry and stereochemistry .
Biochemical Pathways
This compound complexes affect several biochemical pathways. They induce mitochondria-mediated apoptosis and S-phase cell cycle arrest in cancer cells . This compound (VI) nitrido complexes selectively kill cancer stem cells over bulk tumor cells, through a combination of DNA damage and endoplasmic reticulum stress .
Pharmacokinetics
The pharmacokinetics of this compound complexes are still under investigation. One study found that the efficacy and tolerability of the this compound complex FY26 varied according to the time of administration, suggesting a role for the circadian clock in controlling expression of genes involved in glutathione synthesis . The study also found that the this compound was taken up by cancer cells predominantly in a temperature-dependent manner, indicating that energy-dependent mechanisms are important in the uptake of the drug .
Result of Action
The result of this compound’s action is the induction of apoptosis (programmed cell death) in cancer cells . This is achieved through the disruption of mitochondrial function and the induction of S-phase cell cycle arrest . The this compound complex also causes DNA damage and endoplasmic reticulum stress, leading to the selective killing of cancer stem cells .
Action Environment
The action of this compound complexes can be influenced by environmental factors. For example, the temperature can affect the uptake of the drug by cancer cells . Furthermore, the time of administration can influence the drug’s efficacy and tolerability, suggesting a role for the circadian clock in the drug’s action .
Safety and Hazards
Osmium tetroxide is highly poisonous . Exposure to this compound tetroxide may cause harm to the skin, eyes, and respiratory system . Workers may be harmed from exposure to this compound tetroxide . The level of exposure depends upon the dose, duration, and work being done . This compound tetroxide is used in many industries .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Osmium tetroxide plays a crucial role in biochemical reactions, particularly in the staining of unsaturated lipids. It interacts with various biomolecules, including fatty acids, phospholipids, and proteins. The interaction between this compound tetroxide and unsaturated lipids involves the formation of covalent bonds with the double bonds in the fatty acid chains, leading to the formation of this compound oxide . This binding is specific to unsaturated lipids, as saturated fatty acids do not show the same affinity for this compound tetroxide . Additionally, this compound tetroxide can react with proteins and phospholipids, although these interactions are less specific and result in the removal of a significant fraction of these compounds during the staining process .
Cellular Effects
This compound tetroxide has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The binding of this compound tetroxide to unsaturated lipids in the cell membrane can disrupt membrane integrity and fluidity, leading to changes in cell signaling and transport processes . Furthermore, this compound tetroxide can induce oxidative stress in cells, resulting in the activation of stress response pathways and changes in gene expression . These effects can ultimately impact cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound tetroxide involves its ability to form covalent bonds with unsaturated lipids and other biomolecules. This binding interaction leads to the formation of this compound oxide, which provides contrast in electron microscopy images . This compound tetroxide can also inhibit or activate enzymes by modifying their active sites or altering their conformation. For example, the binding of this compound tetroxide to specific amino acid residues in enzymes can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound tetroxide can induce changes in gene expression by activating stress response pathways and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound tetroxide can change over time due to its stability and degradation. This compound tetroxide is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its staining efficiency . Long-term exposure to this compound tetroxide can result in cumulative effects on cellular function, including changes in membrane integrity, oxidative stress, and gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of this compound tetroxide in experimental settings .
Dosage Effects in Animal Models
The effects of this compound tetroxide vary with different dosages in animal models. At low doses, this compound tetroxide can effectively stain tissues without causing significant toxicity . At high doses, this compound tetroxide can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve effective staining without causing adverse effects . It is essential to carefully control the dosage of this compound tetroxide in experimental settings to minimize toxicity and ensure accurate results .
Metabolic Pathways
This compound tetroxide is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in lipid synthesis and degradation, leading to changes in metabolic flux and metabolite levels . For example, this compound tetroxide can inhibit enzymes involved in fatty acid synthesis, resulting in a decrease in lipid production . Additionally, this compound tetroxide can affect the levels of metabolites such as triglycerides and phospholipids by binding to these compounds and altering their distribution within cells .
Transport and Distribution
This compound tetroxide is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound tetroxide within cells are influenced by its binding interactions with lipids and other biomolecules . For example, this compound tetroxide can accumulate in lipid-rich regions of the cell membrane, leading to localized staining and contrast in electron microscopy images .
Subcellular Localization
The subcellular localization of this compound tetroxide is primarily determined by its interactions with lipids and other biomolecules. This compound tetroxide can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound tetroxide can localize to the endoplasmic reticulum and Golgi apparatus, where it interacts with lipids and proteins involved in lipid metabolism . The activity and function of this compound tetroxide are influenced by its subcellular localization, as it can exert its effects on specific cellular processes and pathways .
Propriétés
IUPAC Name |
osmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQBFIAQOQZEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Os] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064679 | |
| Record name | Osmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bluish-white lustrous solid; [Merck Index] Greyish or bluish-white metal or powder; [MSDSonline] | |
| Record name | Osmium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6468 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
5012 °C | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in acids and aqua regia; attacked by fused alkalis | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
22.59 g/cu cm | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.8 Pa (mm Hg) at 3050 °C | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Blue-white metal, Hard white metal | |
CAS RN |
7440-04-2 | |
| Record name | Osmium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osmium, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osmium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Osmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Osmium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OSMIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E7M255OPY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
3033 °C, Osmium has the highest specific gravity and melting point of the platinum group metals; metallurgically unworkable | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

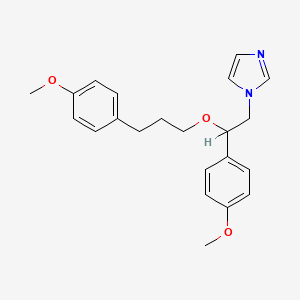
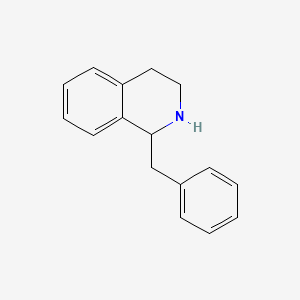

![2-[[1-(2-Amino-1,3-thiazol-4-yl)-2-[(2-methyl-4-oxo-1-sulfoazetidin-3-yl)amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1217902.png)
